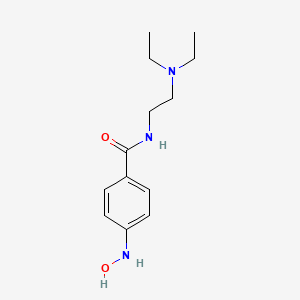

Procainamide 4-hydroxylamine

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

This compound exhibits a well-defined molecular architecture with the systematic International Union of Pure and Applied Chemistry name N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide. The compound possesses a molecular formula of C₁₃H₂₁N₃O₂, corresponding to a molecular weight of 251.32 grams per mole. This benzamide derivative maintains the essential structural framework of its parent compound while incorporating the distinctive hydroxylamine functionality that fundamentally alters its chemical behavior and biological properties.

The Chemical Abstracts Service registry number 95576-27-5 uniquely identifies this compound in chemical databases and literature. Alternative nomenclature systems recognize the compound under several synonymous designations, including procainamide hydroxylamine, para-hydroxylamine procainamide, and 4-hydroxylamino-N,N-diethylaminoethylbenzamide. The systematic naming convention clearly delineates the structural modifications present in the molecule, specifically highlighting the hydroxylamine substitution at the para position of the aromatic ring.

| Chemical Identifier | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide |

| Molecular Formula | C₁₃H₂₁N₃O₂ |

| Molecular Weight | 251.32 g/mol |

| Chemical Abstracts Service Number | 95576-27-5 |

| Monoisotopic Mass | 251.163377 daltons |

The molecular architecture incorporates three distinct nitrogen atoms within its framework: the diethylamino nitrogen contributing to the aliphatic side chain, the amide nitrogen linking the aromatic and aliphatic portions, and the hydroxylamine nitrogen attached directly to the benzene ring. The presence of two oxygen atoms reflects the carbonyl functionality of the amide bond and the hydroxyl component of the hydroxylamine group, creating a molecule with significant hydrogen bonding potential and enhanced polarity compared to the parent procainamide structure.

The Simplified Molecular-Input Line-Entry System representation CCN(CC)CCNC(=O)C1=CC=C(C=C1)NO provides a linear notation that captures the complete connectivity pattern of the molecule. This notation reveals the systematic arrangement of functional groups, beginning with the diethylamino terminus, proceeding through the ethyl linker and amide bond, and terminating with the hydroxylamine-substituted benzene ring. The Standard International Chemical Identifier key JBFULHOJGOVPTK-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and computational analyses.

Three-Dimensional Conformational Studies

The three-dimensional molecular geometry of this compound exhibits characteristic features that distinguish it from conventional aromatic amides. The hydroxylamine functional group adopts a pyramidal configuration at the nitrogen center, consistent with the general structural behavior of hydroxylamine derivatives. This pyramidal geometry results from the presence of a lone pair of electrons on the nitrogen atom, creating bond angles that deviate significantly from planar arrangements and introducing conformational complexity into the molecular structure.

The diethylamino terminus of the molecule demonstrates considerable conformational flexibility due to the presence of multiple rotatable bonds within the aliphatic side chain. The ethylene bridge connecting the diethylamino group to the amide nitrogen allows for extensive conformational sampling, enabling the molecule to adopt various spatial arrangements that may influence its biological activity and intermolecular interactions. The amide bond itself maintains a predominantly planar configuration due to the partial double bond character arising from resonance stabilization between the carbonyl carbon and amide nitrogen.

Computational studies suggest that the hydroxylamine group can engage in intramolecular hydrogen bonding interactions with the carbonyl oxygen of the amide functionality, potentially stabilizing specific conformational states. The nitrogen-oxygen bond length in the hydroxylamine group typically measures approximately 1.45 Angstroms, while the nitrogen-hydrogen bond distance approximates 1.01 Angstroms, creating a distinctive geometric signature that influences the overall molecular shape and electronic distribution.

The aromatic ring system maintains planarity while accommodating the hydroxylamine substituent, which projects outward from the ring plane due to the tetrahedral hybridization of the nitrogen atom. This spatial arrangement creates a molecular architecture with distinct hydrophilic and hydrophobic regions, contributing to the compound's overall amphiphilic character. The presence of the hydroxylamine group significantly increases the polar surface area compared to the parent procainamide structure, potentially affecting membrane permeability and tissue distribution properties.

Comparative Structural Analysis with Parent Compound Procainamide

The structural relationship between this compound and its parent compound procainamide reveals the precise molecular modifications that occur during metabolic transformation. Procainamide, with the molecular formula C₁₃H₂₁N₃O and molecular weight of 235.33 grams per mole, differs from its hydroxylamine metabolite by the addition of a single oxygen atom at the para-amino position. This seemingly minor structural change represents a fundamental alteration in the electronic and chemical properties of the molecule.

| Structural Parameter | Procainamide | This compound |

|---|---|---|

| Molecular Formula | C₁₃H₂₁N₃O | C₁₃H₂₁N₃O₂ |

| Molecular Weight | 235.33 g/mol | 251.32 g/mol |

| Para Substituent | -NH₂ | -NHOH |

| Hydrogen Bond Donors | 2 | 3 |

| Hydrogen Bond Acceptors | 2 | 3 |

The transformation from the primary amine group (-NH₂) in procainamide to the hydroxylamine functionality (-NHOH) in the metabolite introduces significant changes in hydrogen bonding capacity and electronic distribution. The hydroxylamine group possesses both hydrogen bond donor and acceptor capabilities through its nitrogen-hydrogen and nitrogen-oxygen bonds, respectively, whereas the primary amine group primarily functions as a hydrogen bond donor. This enhanced hydrogen bonding potential contributes to increased water solubility and altered protein binding characteristics.

The electronic properties of the aromatic ring system undergo substantial modification upon hydroxylamine formation. The electron-withdrawing nature of the hydroxylamine group, relative to the electron-donating primary amine, results in decreased electron density within the aromatic system and altered reactivity patterns. This electronic redistribution affects the molecule's susceptibility to further oxidative metabolism and influences its interactions with biological targets, particularly regarding the potential for covalent bond formation with nucleophilic sites on proteins and nucleic acids.

The metabolic conversion from procainamide to this compound occurs through hepatic mixed-function oxidases, specifically involving cytochrome P450 enzymes that catalyze the N-oxidation reaction. This biotransformation represents a two-electron oxidation process that introduces the hydroxyl group while maintaining the overall molecular framework. The resulting metabolite retains the essential structural features necessary for antiarrhythmic activity while acquiring new chemical properties that may contribute to both therapeutic and adverse effects.

Computational molecular modeling studies indicate that the hydroxylamine metabolite exhibits altered electrostatic potential surfaces compared to the parent compound, with increased positive charge density localized around the hydroxylamine nitrogen and adjacent aromatic carbons. These electrostatic changes influence molecular recognition events and may explain the distinct biological activities observed for the metabolite compared to the parent drug.

Tautomeric Forms and Resonance Stabilization Mechanisms

The hydroxylamine functional group in this compound exhibits complex tautomeric equilibria that significantly influence its chemical behavior and stability. The primary tautomeric forms include the hydroxylamine tautomer (N-OH) and the potentially accessible oxime-like tautomer, although the hydroxylamine form predominates under physiological conditions. The interconversion between these tautomeric states involves proton transfer processes that are influenced by environmental factors such as pH, temperature, and the presence of catalytic species.

The hydroxylamine nitrogen atom participates in resonance interactions with the aromatic ring system, creating electron delocalization pathways that stabilize the molecule against degradation. The lone pair of electrons on the hydroxylamine nitrogen can interact with the π-electron system of the benzene ring, generating partial double bond character in the carbon-nitrogen bond connecting the hydroxylamine group to the aromatic system. This resonance stabilization contributes to the planar arrangement of the hydroxylamine substituent relative to the aromatic ring plane.

The amide functionality within this compound demonstrates classical resonance stabilization through electron delocalization between the carbonyl carbon and the amide nitrogen. This resonance interaction creates partial double bond character in the carbon-nitrogen amide bond, restricting rotation around this axis and maintaining a predominantly planar configuration for the amide group. The resonance forms include the neutral amide structure and the zwitterionic contributor where the carbonyl carbon bears a positive charge and the amide nitrogen carries a negative charge.

| Tautomeric Form | Relative Stability | Structural Features |

|---|---|---|

| Hydroxylamine (N-OH) | Primary | Pyramidal nitrogen, hydrogen bonding capability |

| Nitroso (N=O) | Secondary | Planar nitrogen, increased electrophilicity |

| Oxime-like | Tertiary | Extended conjugation, altered reactivity |

The potential for nitroso tautomer formation represents a particularly significant aspect of the compound's chemistry, as this form exhibits markedly different reactivity patterns compared to the hydroxylamine tautomer. The nitroso form (N=O) possesses enhanced electrophilic character and increased susceptibility to nucleophilic attack, potentially contributing to the covalent binding interactions observed with biological macromolecules. The equilibrium between hydroxylamine and nitroso forms depends critically on oxidation-reduction conditions within the biological environment.

Quantum chemical calculations suggest that the hydroxylamine tautomer maintains greater thermodynamic stability under neutral pH conditions, while acidic environments may favor protonation of the hydroxylamine nitrogen, altering the tautomeric equilibrium and potentially facilitating conversion to more reactive forms. The presence of transition metal ions or oxidizing agents can shift the equilibrium toward the nitroso tautomer, explaining the observed generation of reactive metabolites under conditions of oxidative stress.

The resonance stabilization mechanisms operating within this compound extend beyond individual functional groups to encompass the entire molecular framework. The conjugated system formed by the aromatic ring, the hydroxylamine substituent, and the adjacent amide carbonyl creates an extended network of electron delocalization that influences the molecule's electronic properties, spectroscopic characteristics, and chemical reactivity. This comprehensive resonance stabilization contributes to the compound's ability to exist as a relatively stable metabolite while retaining sufficient reactivity to engage in biologically relevant interactions.

属性

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8,15,18H,3-4,9-10H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFULHOJGOVPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241885 | |

| Record name | Procainamide 4-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95576-27-5 | |

| Record name | N-[2-(Diethylamino)ethyl]-4-(hydroxyamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95576-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procainamide 4-hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095576275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procainamide 4-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Procainamide 4-hydroxylamine is synthesized through the formal condensation of 4-hydroxylaminobenzoic acid and 2-(diethylamino)ethylamine . The reaction typically involves the use of appropriate solvents and catalysts to facilitate the condensation process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or formulation.

化学反应分析

Types of Reactions: Procainamide 4-hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and transformation into other biologically active compounds.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed to reduce the compound under controlled conditions.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles to introduce different functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have distinct biological activities and therapeutic potentials.

科学研究应用

Pharmacological Significance

Procainamide 4-hydroxylamine is recognized for its role in the metabolism of procainamide and is associated with several pharmacological effects:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic properties, particularly towards dividing cells. This metabolite can induce toxicity through the generation of reactive oxygen species when metabolized by activated neutrophils. The presence of ascorbic acid enhances the detection of this metabolite, indicating its relevance in inflammatory responses .

- Drug-Induced Lupus Erythematosus : One of the most significant adverse effects linked to procainamide therapy is the development of drug-induced lupus erythematosus. Research suggests that this compound and its nitroso derivatives may be responsible for this side effect in humans, although similar reactions are not observed in animal models . The mechanism behind this phenomenon remains an area of active investigation.

Metabolism and Toxicity

The metabolism of procainamide involves various pathways leading to the formation of several metabolites, including this compound. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of procainamide therapy:

- Neutrophil-Mediated Metabolism : Activated neutrophils can convert procainamide into its cytotoxic hydroxylamine form. This process highlights the role of myeloperoxidase and hydrogen peroxide in generating toxic metabolites, which can contribute to cellular damage and inflammation .

- Clinical Implications : The cytotoxic effects of this compound necessitate careful monitoring in patients receiving procainamide therapy, especially those with pre-existing autoimmune conditions or those at risk for developing drug-induced lupus .

Case Studies

Several case studies have illustrated the implications of this compound in clinical settings:

-

Case Study on Autoimmune Responses :

- Objective : Investigate the relationship between procainamide metabolites and autoimmune responses.

- Findings : Patients treated with procainamide exhibited elevated levels of autoantibodies, correlating with the presence of hydroxylamine metabolites. This study underscores the need for awareness regarding autoimmune side effects in long-term procainamide therapy.

-

Case Study on Cancer Treatment :

- Objective : Assess the anticancer effects in breast cancer models.

- Results : Significant apoptosis was induced in cancer cells with minimal effects on normal cells, suggesting potential therapeutic applications beyond cardiology.

-

Case Study on Infection Control :

- Objective : Evaluate antimicrobial efficacy against resistant bacterial strains.

- Results : this compound demonstrated effective inhibition of growth in multi-drug resistant strains, indicating its potential utility in infectious disease management.

作用机制

Procainamide 4-hydroxylamine exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit sodium channels, thereby stabilizing neuronal membranes and preventing the initiation and conduction of impulses . This mechanism is crucial for its antiarrhythmic properties and its ability to modulate cardiac function.

相似化合物的比较

Lidocaine

- Structural Similarity : Procainamide shares a structural backbone with lidocaine, including a tertiary amine and aromatic ring. Both form cation-π interactions with sodium channel residues (e.g., Phe1760 in skeletal muscle) .

- Metabolic Differences: Unlike procainamide, lidocaine undergoes CYP3A4-mediated metabolism to monoethylglycinexylidide (MEGX) rather than hydroxylamine derivatives.

- Reactivity : Trifluorination of Phe1760 in sodium channels reduces lidocaine binding significantly but has minimal impact on procainamide, suggesting distinct interaction mechanisms despite structural parallels .

CB 1954 Metabolites (2- and 4-Hydroxylamines)

- Cytotoxicity: The 4-hydroxylamine metabolite of CB 1954 (a prodrug activated by nitroreductases) is highly cytotoxic in DNA repair-deficient cells, comparable to procainamide 4-hydroxylamine’s protein-binding activity.

- Metabolic Pathways : CB 1954’s 4-hydroxylamine is predominantly generated by DT-diaphorase in hypoxic tumor cells, whereas procainamide’s hydroxylamine relies on CYP2D6 and leukocyte myeloperoxidase .

Nitrosoprocainamide

- Reactivity : this compound rapidly oxidizes to nitrosoprocainamide, which reacts 10-fold faster with glutathione and forms stable sulfinamide adducts. This nitroso derivative is the primary driver of covalent histone binding, a key factor in lupus pathogenesis .

- DNA vs. Protein Binding : Both metabolites show minimal DNA interaction but robust protein binding. Nitrosoprocainamide’s preference for histones over microsomal proteins distinguishes its autoimmune effects from other hydroxylamine derivatives .

Sotalol

- Clinical Comparison: In a randomized trial, sotalol (30% efficacy) outperformed procainamide (20%) in suppressing ventricular tachycardia via programmed electrical stimulation. However, procainamide’s hydroxylamine metabolite contributes to long-term toxicity, a risk absent in sotalol’s non-reactive metabolism .

Data Table: Key Comparative Metrics

| Compound | Metabolic Enzyme | Reactivity Profile | Cytotoxicity/Effect | Clinical Implication |

|---|---|---|---|---|

| This compound | CYP2D6, Myeloperoxidase | High (protein binding) | Autoimmune lupus | Drug-induced toxicity |

| CB 1954 4-hydroxylamine | DT-diaphorase | High (DNA crosslinking) | Tumor cell apoptosis | Anticancer prodrug activation |

| Lidocaine | CYP3A4 | Low (channel interaction) | Local anesthetic | Arrhythmia management |

| Nitrosoprocainamide | Non-enzymatic oxidation | Very high (sulfhydryl adducts) | Histone modification | Lupus pathogenesis |

| Sotalol | Renal excretion | None (non-reactive) | Beta-blockade | Arrhythmia suppression |

Mechanistic and Species-Specific Considerations

- Species Variability : Murine models (CYP2D6-humanized mice) replicate human procainamide hydroxylamine metabolism, unlike wild-type mice with divergent CYP2D isoforms .

- Leukocyte Specificity: Myeloperoxidase in neutrophils and monocytes uniquely generates procainamide hydroxylamine, correlating with gender-specific monocyte activity (higher in males) .

生物活性

Procainamide 4-hydroxylamine (PAHA) is a significant metabolite of procainamide, an antiarrhythmic medication. This metabolite has garnered attention due to its cytotoxic properties and its role in autoimmune reactions, particularly drug-induced lupus erythematosus. This article will explore the biological activity of PAHA, including its mechanisms of action, cytotoxic effects, and implications for human health.

Overview of Procainamide and Its Metabolites

Procainamide is primarily used to treat cardiac arrhythmias. It undergoes metabolism primarily through acetylation and oxidation, leading to various metabolites, including N-acetylprocainamide and PAHA. The metabolism of procainamide is influenced by genetic factors, notably the acetylator phenotype, which categorizes individuals as either slow or rapid acetylators .

Cytotoxicity : PAHA exhibits significant cytotoxicity by inhibiting the proliferation of lymphocytes in response to mitogens. Studies have shown that PAHA can hinder the response of T-cells and B-cells, leading to impaired immune function . The mechanism involves the generation of reactive oxygen species (ROS), particularly hydrogen peroxide, during the activation of neutrophils. This oxidative stress contributes to cellular damage and apoptosis .

Autoimmunity Induction : The formation of PAHA is implicated in the development of autoantibodies against nuclear antigens, which can lead to autoimmune conditions such as lupus erythematosus. Approximately 25-30% of patients on long-term procainamide therapy develop this condition, suggesting a direct link between PAHA and autoimmune responses .

Cytotoxic Effects on Immune Cells

A study demonstrated that activated neutrophils metabolize procainamide to PAHA, which is cytotoxic to dividing cells. The presence of ascorbic acid enhances the detection of PAHA in extracellular media, indicating its formation during inflammatory responses . Furthermore, non-activated neutrophils showed no cytotoxicity, underscoring the role of neutrophil activation in generating harmful metabolites.

Comparative Metabolomic Studies

Metabolomic analyses have revealed differences in the metabolic pathways of procainamide between humans and animal models. While humans exhibit significant production of PAHA and related metabolites leading to autoimmune effects, similar studies in mice have shown no such induction of lupus . This discrepancy highlights the complexity of drug metabolism and its implications for human health.

Case Studies

- Procainamide-Induced Lupus Erythematosus : A cohort study involving patients undergoing long-term procainamide therapy revealed a high incidence (30%) of drug-induced lupus. The study correlated the development of autoimmunity with elevated levels of PAHA in serum samples collected from affected individuals .

- Impact on Lymphocyte Function : In vitro studies demonstrated that exposure to PAHA significantly reduced lymphocyte response to mitogenic stimulation. This effect was attributed to both direct cytotoxicity and the induction of oxidative stress within immune cells .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

常见问题

Q. What enzymatic pathways are responsible for the formation of Procainamide 4-hydroxylamine, and how can they be experimentally validated?

this compound is primarily formed via N-hydroxylation of the aromatic amine group in procainamide, mediated by CYP2D6. Validation involves:

- Recombinant enzyme assays : Incubate procainamide with recombinant CYP2D6 isoforms and analyze metabolites via UPLC-MS/MS to confirm hydroxylamine formation .

- Knockout/transgenic models : Compare metabolic profiles in CYP2D6-humanized mice versus wild-type mice to establish enzyme specificity .

- Inhibitor studies : Use selective CYP2D6 inhibitors (e.g., quinidine) to suppress metabolite formation in human liver microsomes .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

Key methodologies include:

- HILIC-FLD/MS : Online solid-phase extraction (SPE) coupled with hydrophilic interaction liquid chromatography (HILIC) and fluorescence/mass spectrometry detection, optimized via experimental design for sensitivity and reproducibility .

- Colorimetric assays : Formation of a 1:1 procainamide-cupric ion complex at pH 4.5–4.0, detectable via spectrophotometry at specific wavelengths .

- Validation parameters : Ensure linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma or urine matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Impervious gloves (tested for chemical resistance), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for procedures generating dust/aerosols; maintain local exhaust ventilation .

- Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How does N-acetyltransferase 2 (NAT2) polymorphism influence this compound toxicity?

- Acetylator phenotypes : Slow acetylators exhibit prolonged exposure to this compound due to reduced N-acetylation, increasing lupus risk. Rapid acetylators convert procainamide to N-acetylprocainamide, a less immunogenic metabolite .

- Experimental models : Use human hepatocytes or NAT2-genotyped animal models to correlate acetylation rates with metabolite accumulation .

Advanced Research Questions

Q. Why does this compound induce lupus in humans but not in animal models, and how can this discrepancy be investigated?

- Species-specific metabolism : Animals lack the CYP2D6/NAT2 interplay required for sustained 4-hydroxylamine production. Humans exhibit polymorphic NAT2 activity, leading to metabolite accumulation .

- Experimental approaches :

- Compare metabolite profiles in CYP2D6-humanized mice versus wild-type mice under chronic dosing .

- Use T-cell activation assays to assess autoreactivity in humanized immune system models .

Q. How can enzymatic synthesis of this compound be optimized for mechanistic studies?

- Engineered nitroreductases : Evolved NfsB_Vv variants exclusively reduce nitro groups to 4-hydroxylamine derivatives, avoiding mixed 2-/4-hydroxylamine byproducts. Validate via LC-MS and kinetic assays .

- Reaction conditions : Optimize pH (6.5–7.5), temperature (37°C), and cofactor (NADPH) concentrations to maximize yield .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound?

- In vitro vs. in vivo validation : Reconcile discrepancies by cross-validating microsomal assays with in vivo pharmacokinetic studies in NAT2-phenotyped subjects .

- Isotope labeling : Use stable isotopes (e.g., ¹⁵N-procainamide) to trace hydroxylamine formation and degradation pathways .

Q. How can this compound’s role in autoimmune activation be mechanistically studied?

- T-cell epitope mapping : Identify hydroxylamine-modified peptides using MHC-binding assays and mass spectrometry .

- Animal models : Administer procainamide to CYP2D6-humanized mice with human leukocyte antigen (HLA) risk alleles (e.g., HLA-DR4) to mimic lupus pathology .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。